tert-butyl5-amino-6-cyclopropylpyridazine-3-carboxylate
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Overview
Description
tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, a cyclopropyl group, and a pyridazine ring
Preparation Methods
The synthesis of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of cyclopropylamine with a suitable pyridazine precursor under controlled conditions. The tert-butyl group is then introduced through a subsequent reaction, often involving tert-butyl chloroformate. The final product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The amino group and the pyridazine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate can be compared with other similar compounds, such as:
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar structure but includes a piperazine ring instead of a pyridazine ring.
tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Another similar compound with a pyridyl group instead of a cyclopropyl group.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds have a triazinoindole structure and are used in similar research applications
Each of these compounds has unique properties and applications, making tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate a valuable addition to the family of tert-butyl-substituted compounds.
Properties
IUPAC Name |
tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)9-6-8(13)10(15-14-9)7-4-5-7/h6-7H,4-5H2,1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBBGAUUVSIIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C(C(=C1)N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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